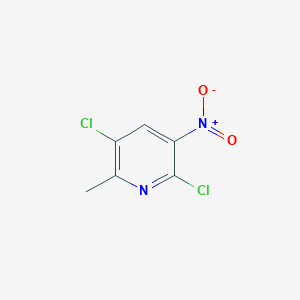
2,5-Dichloro-6-methyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-6-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-6-methyl-3-nitropyridine typically involves the nitration of 2,5-dichloro-6-methylpyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 2,5-Dichloro-6-methylpyridine
Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition.
Procedure: The nitrating mixture is slowly added to the 2,5-dichloro-6-methylpyridine while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for a specific period to ensure complete nitration.
Workup: The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature control and efficient mixing of reagents, leading to a more consistent product quality.
化学反応の分析
Types of Reactions
2,5-Dichloro-6-methyl-3-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
Substitution: Products include 2,5-dichloro-6-methyl-3-aminopyridine or 2,5-dichloro-6-methyl-3-thiopyridine.
Reduction: The major product is 2,5-dichloro-6-methyl-3-aminopyridine.
Oxidation: Products include 2,5-dichloro-6-carboxypyridine or 2,5-dichloro-6-formylpyridine.
科学的研究の応用
2,5-Dichloro-6-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyridine derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,5-Dichloro-6-methyl-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atoms and methyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-3-nitropyridine
- 2,5-Dichloro-3-nitropyridine
- 2,4-Dichloro-6-methyl-3-nitropyridine
Comparison
2,5-Dichloro-6-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and interaction with other molecules
特性
分子式 |
C6H4Cl2N2O2 |
|---|---|
分子量 |
207.01 g/mol |
IUPAC名 |
2,5-dichloro-6-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3 |
InChIキー |
XUYROFYOCGLULK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




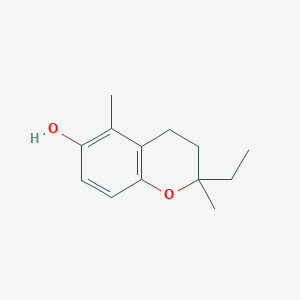

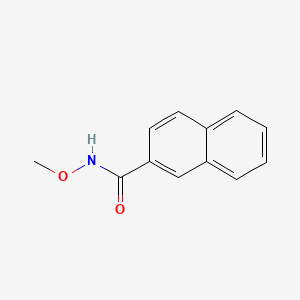
![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)
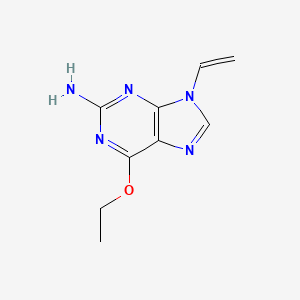
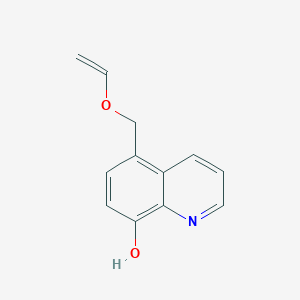
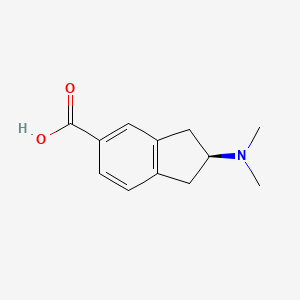
![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)

![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)
